molecular formula C8H18N2O B13193904 N-(3-aminopropyl)-N-(propan-2-yl)acetamide

N-(3-aminopropyl)-N-(propan-2-yl)acetamide

Cat. No.: B13193904
M. Wt: 158.24 g/mol
InChI Key: QJCNMBQEDHBGSQ-UHFFFAOYSA-N
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Description

N-(3-aminopropyl)-N-(propan-2-yl)acetamide is an organic compound that belongs to the class of amides Amides are characterized by the presence of a carbonyl group (C=O) linked to a nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-aminopropyl)-N-(propan-2-yl)acetamide typically involves the reaction of 3-aminopropylamine with isopropyl acetate under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as an acid or base to facilitate the formation of the amide bond.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, often involving the use of high-pressure reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(3-aminopropyl)-N-(propan-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amide group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce primary or secondary amines.

Scientific Research Applications

N-(3-aminopropyl)-N-(propan-2-yl)acetamide has various applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition or activation.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism by which N-(3-aminopropyl)-N-(propan-2-yl)acetamide exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context.

Comparison with Similar Compounds

N-(3-aminopropyl)-N-(propan-2-yl)acetamide can be compared with other similar compounds, such as:

    N-(3-aminopropyl)acetamide: Lacks the isopropyl group, which may affect its reactivity and applications.

    N-(propan-2-yl)acetamide: Lacks the 3-aminopropyl group, leading to different chemical and biological properties.

    N-(3-aminopropyl)-N-methylacetamide: Contains a methyl group instead of an isopropyl group, which may influence its behavior in reactions.

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C8H18N2O

Molecular Weight

158.24 g/mol

IUPAC Name

N-(3-aminopropyl)-N-propan-2-ylacetamide

InChI

InChI=1S/C8H18N2O/c1-7(2)10(8(3)11)6-4-5-9/h7H,4-6,9H2,1-3H3

InChI Key

QJCNMBQEDHBGSQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)N(CCCN)C(=O)C

Origin of Product

United States

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